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Compound of Interest

Compound Name: 2-Bromo-5-formylthiazole

Cat. No.: B057339 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-formylthiazole (C₄H₂BrNOS), a key heterocyclic building block for researchers,

scientists, and professionals in drug development. This document collates available data for

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Bromo-5-
formylthiazole. Due to the limited availability of complete experimental datasets in peer-

reviewed literature, a combination of data from publicly accessible databases and predicted

values is presented.

Table 1: Nuclear Magnetic Resonance (NMR) Data
No complete, experimentally verified ¹H and ¹³C NMR data sets were found in the public

domain for 2-Bromo-5-formylthiazole. The following are predicted chemical shifts based on

computational models and analysis of similar thiazole structures. Experimental verification is

highly recommended.
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¹H NMR (Predicted)

Proton Chemical Shift (δ, ppm)

Thiazole H-4 ~8.5

Aldehyde CHO ~9.9

¹³C NMR (Predicted)

Carbon Chemical Shift (δ, ppm)

Thiazole C-2 (C-Br) ~145

Thiazole C-4 ~150

Thiazole C-5 ~135

Aldehyde C=O ~185

Table 2: Infrared (IR) Spectroscopy Data
Characteristic vibrational frequencies are predicted based on the functional groups present in

the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹)

C=O Stretch (Aldehyde) 1680 - 1710

C=N Stretch (Thiazole ring) 1500 - 1600

C-H Stretch (Aromatic/Aldehyde) 2720 - 2820, 3000 - 3100

C-Br Stretch 500 - 600

Table 3: Mass Spectrometry (MS) Data
The following mass-to-charge ratios (m/z) have been reported for the electron ionization mass

spectrum of 2-Bromo-1,3-thiazole-5-carbaldehyde. The presence of bromine is indicated by the

characteristic isotopic pattern with peaks at M and M+2 of roughly equal intensity.
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m/z Relative Intensity (%) Assignment

191 ~98 [M]⁺ (with ⁷⁹Br)

193 100 [M]⁺ (with ⁸¹Br)

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for solid organic compounds

like 2-Bromo-5-formylthiazole are provided below. These are generalized procedures and

may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Bromo-5-formylthiazole.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Record ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number

of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are

typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small, representative sample of solid 2-Bromo-5-formylthiazole directly onto the

ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Data Acquisition:

Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-

to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, direct insertion probe (DIP) analysis is a common method.

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas

chromatograph (GC-MS).

Ionization and Analysis:

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range

appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromo-5-formylthiazole.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-formylthiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-formylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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